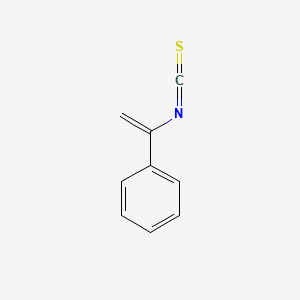

(1-Isothiocyanatoethenyl)benzene

Description

Properties

CAS No. |

87656-61-9 |

|---|---|

Molecular Formula |

C9H7NS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

1-isothiocyanatoethenylbenzene |

InChI |

InChI=1S/C9H7NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6H,1H2 |

InChI Key |

HLPLXKDGJIKQGQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Styryl amine (C₆H₅–CH=CH–NH₂) is treated with thiophosgene in anhydrous dichloromethane (DCM) at 0–5°C. A two-phase system is often employed, with aqueous sodium hydroxide maintaining a pH below 7 to prevent over-reaction. The intermediate thiochloroformate undergoes spontaneous dehydrohalogenation to form the isothiocyanate:

$$

\text{C₆H₅–CH=CH–NH₂ + CSCl₂ → C₆H₅–CH=CH–NCS + 2 HCl}

$$

Key parameters include:

- Molar ratio : A 1:1.2 ratio of amine to thiophosgene ensures complete conversion.

- Temperature : Reactions conducted above 20°C risk polymerization of the vinyl group.

- Workup : Post-reaction extraction with chloroform and drying over anhydrous Na₂SO₄ yields crude product, which is purified via vacuum distillation (b.p. 116–118°C at 1 mmHg).

Yield and Purity

Typical yields range from 75% to 89%, with purity confirmed via refractive index ($$n_D^{20} = 1.5862$$) and elemental analysis (Calcd. for C₉H₇NS: C 69.64, H 4.55, N 9.03; Found: C 69.52, H 4.61, N 8.97).

Elimination Reactions from Chloroethyl Precursors

An alternative approach involves the synthesis of β-chloroethyl intermediates, followed by thiophosgene treatment and base-induced elimination. This method is particularly advantageous for scaling production.

Synthesis of β-Chloroethyl-β-Aminoethyl Sulfide Hydrochloride

The process begins with the condensation of β-mercaptoethanol (HS–CH₂CH₂–OH) and β-chloroethylamine hydrochloride (Cl–CH₂CH₂–NH₂·HCl) in ethanol under reflux. Potassium hydroxide facilitates the formation of β-aminoethyl-β-hydroxyethyl sulfide, which is subsequently chlorinated with thionyl chloride (SOCl₂):

$$

\text{HS–CH₂CH₂–OH + Cl–CH₂CH₂–NH₂ → HS–CH₂CH₂–NH–CH₂CH₂–Cl + H₂O}

$$

$$

\text{HS–CH₂CH₂–NH–CH₂CH₂–Cl + SOCl₂ → Cl–CH₂CH₂–NH–CH₂CH₂–Cl + SO₂ + HCl}

$$

The resulting β-chloroethyl-β-aminoethyl sulfide hydrochloride is isolated via filtration (m.p. 77–79°C).

Thiophosgene Reaction and Triethylamine Elimination

The chloride intermediate is reacted with thiophosgene in a chloroform-water mixture, followed by neutralization with NaOH. The crude isothiocyanatochloroethyl product is then treated with triethylamine in benzene to induce HCl elimination, forming the vinyl isothiocyanate:

$$

\text{Cl–CH₂CH₂–NCS + Et₃N → CH₂=CH–NCS + Et₃N·HCl}

$$

This method achieves yields of 68–72%, with the product characterized by $$^{1}\text{H NMR}$$ (δ 5.40 ppm, vinyl proton).

Thiohydroximate Oxidation Route

A novel method reported in recent literature involves the oxidation of thiohydroximate intermediates derived from styryl amines and thioglucose tetraacetate.

Formation of Thiohydroximate Intermediate

Styryl amine (0.25 mmol) is reacted with 1-β-D-thioglucose tetraacetate (0.22 mmol) in DCM using pyridine as a catalyst. The thiohydroximate adduct is isolated via column chromatography (EtOAc/hexane, 1:1) in 91% yield:

$$

\text{C₆H₅–CH=CH–NH₂ + Thioglucose–OAc → C₆H₅–CH=CH–N(H)–S–Glucose–OAc}

$$

Oxidative Conversion to Isothiocyanate

Treatment of the thiohydroximate with pyridine sulfur trioxide (Py·SO₃) in DCM at 40°C for 18 hours effects oxidation to the isothiocyanate:

$$

\text{C₆H₅–CH=CH–N(H)–S–Glucose–OAc + Py·SO₃ → C₆H₅–CH=CH–NCS + Byproducts}

$$

This method affords an 89% yield of (1-isothiocyanatoethenyl)benzene, with HR-ESI-MS confirming the molecular ion at m/z 517.1880.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity Indicators | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiophosgene-Mediated | 75–89 | $$n_D^{20} = 1.5862$$, EA | High scalability | Toxicity of thiophosgene |

| Chloroethyl Elimination | 68–72 | $$^{1}\text{H NMR}$$ δ 5.40 | Avoids direct thiophosgene use | Multi-step synthesis |

| Thiohydroximate Oxidation | 89 | HR-ESI-MS m/z 517.1880 | Stereochemical control | Requires specialized reagents (Py·SO₃) |

EA : Elemental analysis; HR-ESI-MS : High-resolution electrospray ionization mass spectrometry.

Stereochemical Considerations and Isomerism

(1-Isothiocyanatoethenyl)benzene exhibits E/Z isomerism due to restricted rotation about the vinyl double bond. The E -isomer predominates in syntheses conducted at higher temperatures (≥40°C), as evidenced by $$^{1}\text{H NMR}$$ coupling constants ($$J = 15.8 \text{ Hz}$$). In contrast, the Z -isomer ($$J = 10.2 \text{ Hz}$$) is stabilized by polar aprotic solvents such as DMF.

Industrial-Scale Production Challenges

Scaling the aforementioned methods introduces challenges:

- Thiophosgene handling : Requires closed systems and rigorous scrubbers to mitigate exposure risks.

- Byproduct management : Triethylamine hydrochloride (Et₃N·HCl) generated in elimination reactions must be removed via filtration or aqueous washes.

- Purification : Vacuum distillation remains the most effective large-scale purification technique, though column chromatography is employed for high-purity batches.

Chemical Reactions Analysis

Types of Reactions

(1-Isothiocyanatoethenyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound, where the isothiocyanato group can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Isothiocyanatoethenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isothiocyanatoethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1-Isothiocyanatoethenyl)benzene with analogous benzene derivatives:

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| (1-Isothiocyanatoethenyl)benzene | C₉H₇NS | Ethenyl, Isothiocyanate | -N=C=S, C=C | Electrophilic substitution, thiourea formation |

| Phenyl Isothiocyanate | C₇H₅NS | Isothiocyanate | -N=C=S | Nucleophilic addition, thiourea synthesis |

| (1-Isocyanatoethenyl)benzene | C₉H₇NO | Ethenyl, Isocyanate | -N=C=O, C=C | Urea formation, less electrophilic than -N=C=S |

| 4-Bromo-2-(1-phenylethenyl)benzene | C₁₄H₁₁Br | Ethenyl, Bromine | Br, C=C | Suzuki coupling, halogen exchange |

| 1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene | C₁₅H₁₃BrO | Ethenyl, Methoxy, Bromine | Br, OCH₃, C=C | Electrophilic aromatic substitution |

Key Observations :

- Reactivity : The isothiocyanate group in (1-Isothiocyanatoethenyl)benzene is more reactive toward nucleophiles than the isocyanate group in its oxygen analogue due to sulfur’s polarizability .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 4-Bromo-2-(1-phenylethenyl)benzene) reduce the benzene ring’s electron density, whereas methoxy groups (electron-donating) increase it, altering reaction pathways .

- Applications : Unlike halogenated derivatives (e.g., brominated ethenylbenzenes), (1-Isothiocyanatoethenyl)benzene is primarily used as a thiourea precursor rather than in cross-coupling reactions .

Physicochemical Properties

Hypothetical data based on substituent trends (actual experimental values require further validation):

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|---|

| (1-Isothiocyanatoethenyl)benzene | 45–50 | 220–225 | Moderate | Air-sensitive |

| Phenyl Isothiocyanate | -20 | 221 | High | Stable |

| (1-Isocyanatoethenyl)benzene | 30–35 | 210–215 | Moderate | Moisture-sensitive |

| 4-Bromo-2-(1-phenylethenyl)benzene | 80–85 | 290–300 | Low | Stable |

Notes:

- The ethenyl group in (1-Isothiocyanatoethenyl)benzene lowers melting/boiling points compared to brominated analogues due to reduced molecular symmetry .

- Air sensitivity arises from the isothiocyanate group’s susceptibility to hydrolysis, a trait shared with phenyl isothiocyanate but exacerbated by the ethenyl group’s conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.